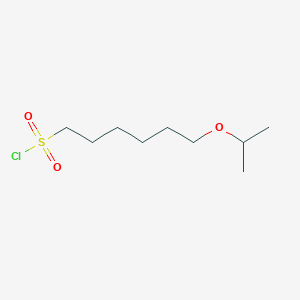

6-Isopropoxyhexane-1-sulfonyl chloride

Description

6-Isopropoxyhexane-1-sulfonyl chloride is an organosulfur compound characterized by a hexane backbone substituted with an isopropoxy group at the 6-position and a sulfonyl chloride moiety at the 1-position. Sulfonyl chlorides of this class are critical intermediates in organic synthesis, particularly for introducing sulfonate esters or sulfonamide functionalities into target molecules.

Properties

Molecular Formula |

C9H19ClO3S |

|---|---|

Molecular Weight |

242.76 g/mol |

IUPAC Name |

6-propan-2-yloxyhexane-1-sulfonyl chloride |

InChI |

InChI=1S/C9H19ClO3S/c1-9(2)13-7-5-3-4-6-8-14(10,11)12/h9H,3-8H2,1-2H3 |

InChI Key |

YSXBOYCGKKOIND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCCCCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Isopropoxyhexane-1-sulfonyl chloride can be synthesized through various methods. One common approach involves the chlorosulfonation of 6-isopropoxyhexane. This process typically uses reagents such as chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) under controlled conditions to introduce the sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the synthesis of 6-isopropoxyhexane-1-sulfonyl chloride may involve large-scale chlorosulfonation processes. These methods are designed to be efficient and cost-effective, often utilizing continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Isopropoxyhexane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Amines: Reacting with amines under mild conditions to form sulfonamides.

Alcohols: Reacting with alcohols to form sulfonates.

Major Products Formed

Sulfonamides: Formed from reactions with amines.

Sulfonates: Formed from reactions with alcohols.

Sulfonyl Derivatives: Formed from reactions with thiols.

Scientific Research Applications

6-Isopropoxyhexane-1-sulfonyl chloride has various applications in scientific research:

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of pharmaceuticals, especially those containing sulfonamide groups.

Industry: Applied in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 6-isopropoxyhexane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. This reactivity is harnessed in various chemical transformations, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 6-isopropoxyhexane-1-sulfonyl chloride, we compare it with three structurally related sulfonyl chlorides:

Structural and Functional Group Variations

6-(Pentyloxy)hexane-1-sulfonyl chloride (CAS 1341089-98-2) Structure: Features a pentyloxy (C₅H₁₁O) group instead of isopropoxy (C₃H₇O). However, steric hindrance may reduce nucleophilic substitution reactivity compared to the isopropoxy variant .

6-(sec-Butoxy)hexane-1-sulfonyl chloride (CAS 1343042-20-5)

- Structure : Substituted with a branched sec-butoxy group (C₄H₉O).

- Impact : Branching may improve thermal stability due to reduced molecular flexibility. However, the bulkier substituent could slow reaction kinetics in SN2 mechanisms .

6-Isopropoxynaphthalene-2-sulfonyl chloride (CAS 1381947-83-6)

- Structure : Replaces the hexane backbone with a naphthalene ring.

- Impact : The aromatic system enhances UV absorption and electronic conjugation, making it suitable for photochemical applications or as a fluorescent probe. Reactivity shifts toward electrophilic aromatic substitution rather than aliphatic sulfonylation .

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Properties |

|---|---|---|---|

| 6-Isopropoxyhexane-1-sulfonyl chloride* | C₉H₁₉ClO₃S | 242.76† | Predicted higher polarity due to isopropoxy group. |

| 6-(Pentyloxy)hexane-1-sulfonyl chloride | C₁₁H₂₃ClO₃S | 270.82 | Increased hydrophobicity; lower melting point. |

| 6-(sec-Butoxy)hexane-1-sulfonyl chloride | C₁₀H₂₁ClO₃S | 256.79 | Branched chain improves thermal stability. |

| 6-Isopropoxynaphthalene-2-sulfonyl chloride | C₁₃H₁₅ClO₃S | 298.78 | Aromatic backbone enhances UV activity. |

*Theoretical values derived from analogs; †Calculated based on standard atomic weights.

Commercial Availability and Supplier Landscape

- 6-Isopropoxyhexane-1-sulfonyl chloride: Limited commercial data; synthesis likely requires custom routes.

- Analogs :

Biological Activity

Overview of 6-Isopropoxyhexane-1-sulfonyl chloride

Chemical Structure and Properties

- Molecular Formula : C10H21ClO2S

- Molecular Weight : 236.80 g/mol

- IUPAC Name : 6-Isopropoxyhexane-1-sulfonyl chloride

This compound belongs to the class of sulfonyl chlorides, which are known for their reactivity and utility in organic synthesis, particularly in the formation of sulfonamides and other derivatives.

The biological activity of sulfonyl chlorides often involves their ability to act as electrophiles, participating in nucleophilic substitution reactions. This characteristic allows them to modify biomolecules such as proteins and nucleic acids, potentially leading to various biological effects.

Potential Biological Applications

While specific studies on 6-Isopropoxyhexane-1-sulfonyl chloride are scarce, sulfonyl chlorides have been investigated for their roles in:

- Pharmaceutical Development : They can serve as intermediates in the synthesis of biologically active compounds, including antibiotics and anti-inflammatory agents.

- Enzyme Inhibition : Some sulfonyl chlorides have been shown to inhibit specific enzymes by modifying active site residues, which can be beneficial in drug design.

Case Studies

- Antimicrobial Activity : Research has indicated that certain sulfonyl chlorides exhibit antimicrobial properties. For example, compounds similar to 6-Isopropoxyhexane-1-sulfonyl chloride have been tested against various bacterial strains, showing varying degrees of efficacy.

- Anti-inflammatory Effects : Some derivatives have demonstrated potential anti-inflammatory effects in animal models, suggesting that modifications on the sulfonyl chloride structure can influence biological activity.

- Synthesis of Sulfonamides : The conversion of sulfonyl chlorides into sulfonamides is a common reaction used in medicinal chemistry. Sulfonamides are known for their antibacterial properties and have been extensively studied.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Applications |

|---|---|---|

| 4-Methylbenzenesulfonyl chloride | Antimicrobial, Enzyme inhibitor | Drug synthesis |

| Benzene-1-sulfonyl chloride | Antibacterial | Pharmaceutical intermediates |

| Propanesulfonyl chloride | Anti-inflammatory | Synthesis of therapeutic agents |

Research Findings

While specific data on 6-Isopropoxyhexane-1-sulfonyl chloride is limited, the following findings from related research can be noted:

- In vitro studies have shown that structurally similar sulfonyl chlorides can inhibit bacterial growth by disrupting cell wall synthesis.

- In vivo studies indicate that certain derivatives may reduce inflammation markers in animal models, suggesting potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.